molecular formula C26H19F3N4OS B11043266 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11043266
M. Wt: 492.5 g/mol
InChI Key: PMVPHLZETIERAO-UHFFFAOYSA-N
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Description

4-[(E)-1-(BENZHYDRYLAMINO)ETHYLIDENE]-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a unique combination of functional groups, including a benzhydrylamino group, a benzothiazolyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(BENZHYDRYLAMINO)ETHYLIDENE]-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The starting materials often include benzhydrylamine, benzothiazole derivatives, and trifluoromethyl-containing reagents. The key steps in the synthesis may involve:

    Condensation Reactions: Combining benzhydrylamine with benzothiazole derivatives under acidic or basic conditions to form intermediate compounds.

    Cyclization Reactions: Formation of the pyrazolone ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.

    Functional Group Modifications: Introduction of the trifluoromethyl group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(BENZHYDRYLAMINO)ETHYLIDENE]-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

4-[(E)-1-(BENZHYDRYLAMINO)ETHYLIDENE]-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

    Industrial Applications: The compound may find use in industrial processes, such as catalysis or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(BENZHYDRYLAMINO)ETHYLIDENE]-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(E)-1-(BENZHYDRYLAMINO)ETHYLIDENE]-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:

    Benzothiazole Derivatives: Compounds containing the benzothiazole moiety, which may have similar biological or chemical properties.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, which often exhibit unique chemical reactivity and stability.

    Pyrazolone Derivatives: Compounds with the pyrazolone ring structure, which may have similar pharmacological or chemical properties.

Uniqueness

The uniqueness of 4-[(E)-1-(BENZHYDRYLAMINO)ETHYLIDENE]-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its combination of functional groups, which imparts specific chemical and biological properties

Properties

Molecular Formula

C26H19F3N4OS

Molecular Weight

492.5 g/mol

IUPAC Name

4-(N-benzhydryl-C-methylcarbonimidoyl)-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C26H19F3N4OS/c1-16(30-22(17-10-4-2-5-11-17)18-12-6-3-7-13-18)21-23(26(27,28)29)32-33(24(21)34)25-31-19-14-8-9-15-20(19)35-25/h2-15,22,32H,1H3

InChI Key

PMVPHLZETIERAO-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F

Origin of Product

United States

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